(1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid typically involves the reaction of tert-butyl carbamate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxime derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and catalysis studies.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (1-amino-1-(hydroxyimino)propan-2-yl)(methyl)carbamate
- Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate
Comparison: Compared to similar compounds, (1-Amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid exhibits unique properties such as higher stability and reactivity under certain conditions. These characteristics make it particularly valuable for specific research applications.
Eigenschaften
Molekularformel |
C8H17N3O3 |
---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(1-amino-1-hydroxyiminopropan-2-yl)-tert-butylcarbamic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(9)10-14)11(7(12)13)8(2,3)4/h5,14H,1-4H3,(H2,9,10)(H,12,13) |
InChI-Schlüssel |
QLEABYAIHGAYMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=NO)N)N(C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.